2-Azido-1-(3-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-(3-nitrophenyl)ethan-1-one is an organic compound that features both azido and nitro functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of both azido and nitro groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(3-nitrophenyl)ethan-1-one typically involves the reaction of 2-bromo-1-(3-nitrophenyl)ethan-1-one with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(3-nitrophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Reducing Agents: Such as hydrogen gas with a palladium catalyst for the reduction of the nitro group.
Cycloaddition Catalysts: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Triazole Derivatives: From cycloaddition reactions involving the azido group.
Scientific Research Applications
2-Azido-1-(3-nitrophenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Azido-1-(3-nitrophenyl)ethan-1-one depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Cycloaddition: The azido group forms a triazole ring through a 1,3-dipolar cycloaddition, which can alter the compound’s chemical and biological properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-nitrophenyl)ethan-1-one: Precursor in the synthesis of 2-Azido-1-(3-nitrophenyl)ethan-1-one.
1-(3-Nitrophenyl)ethan-1-one: Lacks the azido group, making it less versatile for certain applications.
Uniqueness
This compound is unique due to the presence of both azido and nitro groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C8H6N4O3 |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-azido-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-2-1-3-7(4-6)12(14)15/h1-4H,5H2 |
InChI Key |
ZBAITERRPWFQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.